Alprenolol hydrochloride Alprenolol hydrochloride One of the ADRENERGIC BETA-ANTAGONISTS used as an antihypertensive, anti-anginal, and anti-arrhythmic agent.
Brand Name: Vulcanchem
CAS No.: 13707-88-5
VCID: VC0002711
InChI: InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H
SMILES: CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl
Molecular Formula: C15H24ClNO2
Molecular Weight: 285.81 g/mol

Alprenolol hydrochloride

CAS No.: 13707-88-5

Cat. No.: VC0002711

Molecular Formula: C15H24ClNO2

Molecular Weight: 285.81 g/mol

* For research use only. Not for human or veterinary use.

Alprenolol hydrochloride - 13707-88-5

CAS No. 13707-88-5
Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
IUPAC Name 1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H
Standard InChI Key RRCPAXJDDNWJBI-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl
Canonical SMILES CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl

Chemical and Structural Characteristics

Molecular Composition and Synthesis

Alprenolol hydrochloride ((R)-1-[(1-methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol hydrochloride) is synthesized through a multi-step process involving:

  • Epoxide formation: Reaction of o-allyl-epoxypropoxybenzene with ammonia in ethanol .

  • Reductive amination: Sodium borohydride-mediated reduction of the intermediate in methanol-acetone .

  • Hydrochloride salt formation: Precipitation using hydrogen chloride-saturated acetone .

The compound crystallizes as an off-white powder with a melting point of 107–109°C and high water solubility (50 mg/mL) . Its structure features a phenoxypropanolamine backbone with an allyl substituent, critical for β-adrenergic receptor binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight285.81 g/mol
CAS Number13707-88-5
Melting Point107–109°C
Water Solubility174.94 mM (50 mg/mL)
LogP (Partition Coefficient)1.98 (predicted)
Protein Binding80–90%

Data sources:

Pharmacological Profile

Mechanism of Action

Alprenolol hydrochloride non-selectively antagonizes β1- and β2-adrenergic receptors (Kd110nMK_d \approx 1–10 \, \text{nM}), inhibiting catecholamine-induced cAMP production . Key effects include:

  • Cardiac: Reduces sinus node firing rate (-23 beats/min in cats at 1 mg/kg) and AV nodal conduction velocity .

  • Vascular: Lowers systolic/diastolic blood pressure (-20 mmHg in hypertensive dogs at 50 mg/kg) .

  • Metabolic: Inhibits renin secretion via β2 receptor blockade in renal juxtaglomerular cells .

The (R)-enantiomer exhibits 10–50× higher receptor affinity than the (S)-form due to stereospecific binding pocket interactions .

Pharmacokinetics

  • Absorption: Rapid oral absorption (Tmax12hrT_{\text{max}} \approx 1–2 \, \text{hr}) but extensive first-pass metabolism (bioavailability ~10%) .

  • Metabolism: Hepatic CYP2D6-mediated oxidation to 4-hydroxyalprenolol (active metabolite) .

  • Elimination: Renal excretion (60–70%) with t1/224hrt_{1/2} \approx 2–4 \, \text{hr} .

Table 2: In Vivo Pharmacodynamic Effects

SpeciesDoseEffect
Dog50 mg/kg p.o.BP ↓20 mmHg, HR ↑39 bpm (3 hr)
Mouse5 mg/kg i.p.Blocks anxiolytic effects
Cat1 mg/kg i.v.Myocardial blood flow ↓17%

Therapeutic Applications

Cardiovascular Indications

As a Class II antiarrhythmic, alprenolol hydrochloride is used for:

  • Hypertension: Reduces peripheral vascular resistance via β1 blockade .

  • Supraventricular tachycardia: Prolongs AV nodal refractory period (ERP ↑50–70 ms) .

  • Angina pectoris: Decreases myocardial O2 demand (rate-pressure product ↓25%) .

Neuropsychiatric Applications

Emerging evidence suggests activity at 5-HT1A receptors (Ki150nMK_i \approx 150 \, \text{nM}):

  • Anxiety: Blocks ipsapirone-induced anxiolysis in mice .

  • Prion diseases: Reduces PrPSc^\text{Sc} accumulation by 60–80% in infected mice (50 mg/kg/day) .

Recent Advances: Anti-Prion Activity

SPRi-Based Drug Discovery

Surface plasmon resonance imaging (SPRi) screening identified alprenolol hydrochloride as a high-affinity PrPC^\text{C} binder (Kd=2.3nMK_d = 2.3 \, \text{nM}) . Docking simulations localize binding to the PrPC^\text{C} "hotspot" (residues 125–228), stabilizing the α-helical conformation and inhibiting β-sheet formation .

Figure 1: PrPC^\text{C}-Alprenolol Interaction

PrPC+AlprenololPrPC:Alprenolol complex(ΔG=9.8kcal/mol)\text{PrP}^\text{C} + \text{Alprenolol} \rightarrow \text{PrP}^\text{C}:\text{Alprenolol complex} \, (\Delta G = -9.8 \, \text{kcal/mol})

Source: Docking simulation data from

In Vivo Efficacy

Oral administration (0.5 mg/mL in drinking water) to prion-infected mice:

  • Brain PrPSc^\text{Sc}: 62% reduction vs. controls at 120 days post-infection .

  • Survival: Median survival extended from 145 to 167 days (p < 0.01) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator